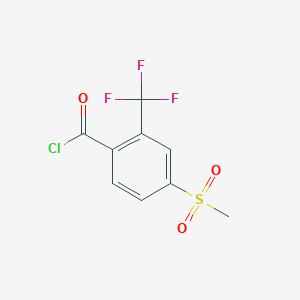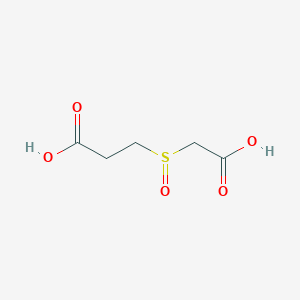![molecular formula C36H28N2O2 B14285363 4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol CAS No. 121333-95-7](/img/structure/B14285363.png)
4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol is an organic compound that belongs to the class of phenolic derivatives of biphenyl It is a colorless solid and is known for its unique structural properties, which include two phenylazanediyl groups attached to a biphenyl core, each linked to a diphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol typically involves the oxidative coupling of phenolic compounds. One common method includes the dealkylation of the tetra-t-butyl derivative, which is generated by the oxidative coupling of 2,6-di-tert-butylphenol . The oxidative coupling of phenol itself can yield a mixture of isomers, including 4,4’-biphenol .
Industrial Production Methods: In an industrial setting, the preparation of this compound can involve the use of catalysts such as vanadium(IV) chloride (VCl4) to facilitate the oxidative coupling of phenols . This process can be optimized to enhance yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, while nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential antioxidant properties are being explored for therapeutic applications.
Mécanisme D'action
The mechanism by which 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol exerts its effects involves its interaction with molecular targets through its phenolic groups. These interactions can include hydrogen bonding, π-π stacking, and other non-covalent interactions. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways and potentially modulating biological activity .
Comparaison Avec Des Composés Similaires
4,4’-Biphenol: A simpler phenolic derivative of biphenyl with similar structural properties.
4,4’-Dihydroxybiphenyl: A compound with two hydroxyl groups attached to a biphenyl core, similar to 4,4’-biphenol.
Uniqueness: 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol is unique due to its extended structure, which includes phenylazanediyl groups that provide additional sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
121333-95-7 |
|---|---|
Formule moléculaire |
C36H28N2O2 |
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
4-(N-[4-[4-(N-(4-hydroxyphenyl)anilino)phenyl]phenyl]anilino)phenol |
InChI |
InChI=1S/C36H28N2O2/c39-35-23-19-33(20-24-35)37(29-7-3-1-4-8-29)31-15-11-27(12-16-31)28-13-17-32(18-14-28)38(30-9-5-2-6-10-30)34-21-25-36(40)26-22-34/h1-26,39-40H |
Clé InChI |
VLDLGQOPRHBNRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
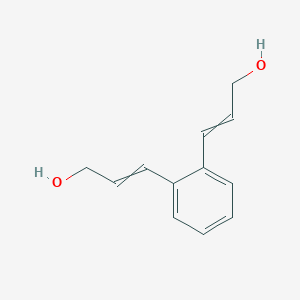
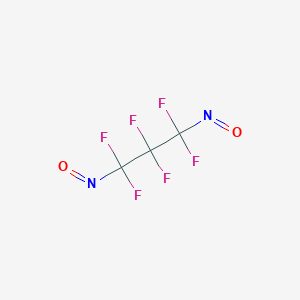
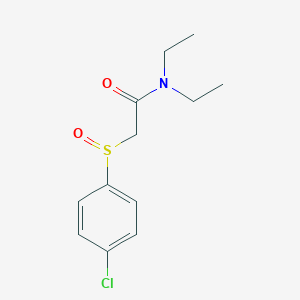
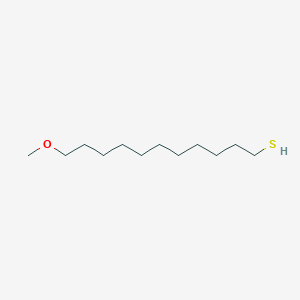
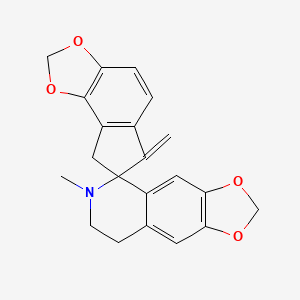
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)
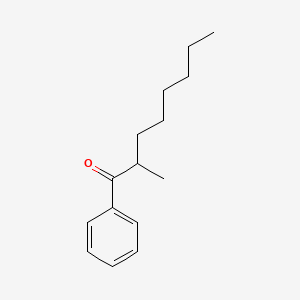

![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
